KRAS inhibitor-4 -

KRAS inhibitor-4

Catalog Number: EVT-12561830
CAS Number:
Molecular Formula: C30H39ClN8O
Molecular Weight: 563.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS inhibitor-4 is a novel compound designed to target the KRAS protein, which plays a crucial role in cell signaling pathways that regulate cell growth and division. Mutations in the KRAS gene are commonly associated with various cancers, particularly pancreatic, colorectal, and lung cancers. The development of inhibitors like KRAS inhibitor-4 aims to disrupt the oncogenic signaling mediated by mutated KRAS proteins, thereby providing a therapeutic strategy for treating KRAS-driven malignancies.

Source

KRAS inhibitor-4 is derived from ongoing research into small-molecule inhibitors targeting KRAS. It is part of a broader class of compounds that have been developed to selectively inhibit different KRAS variants, including the most prevalent mutations such as G12C, G12D, and G13D. The design of these inhibitors often involves extensive structure-activity relationship studies and high-throughput screening of compound libraries to identify effective candidates .

Classification

KRAS inhibitor-4 can be classified as a pan-KRAS inhibitor, meaning it is designed to inhibit multiple KRAS mutations rather than being specific to one variant. This broad-spectrum approach is crucial given the diversity of KRAS mutations found in tumors. The compound operates primarily by binding to the inactive GDP-bound state of the KRAS protein, thereby preventing its activation and subsequent downstream signaling .

Synthesis Analysis

Methods

The synthesis of KRAS inhibitor-4 involves several key steps that typically include:

  1. Initial Screening: High-throughput screening of compound libraries to identify potential lead compounds.
  2. Structure Optimization: Modifications to enhance potency and selectivity for the target protein through structure-activity relationship studies.
  3. Synthetic Route Development: Establishing efficient synthetic routes that allow for scalable production while minimizing byproducts.

Technical Details

The synthetic process may involve techniques such as asymmetric synthesis, chiral chromatography for purification, and classical resolution methods to isolate desired atropisomers. The optimization of these processes is crucial for ensuring high yields and purity of the final product .

Molecular Structure Analysis

Structure

KRAS inhibitor-4 features a complex molecular structure designed to fit precisely into the binding pocket of the KRAS protein. It typically includes functional groups that enhance binding affinity and specificity towards the inactive state of KRAS.

Data

The molecular weight, formula, and specific structural characteristics (such as stereochemistry) are critical for understanding how the compound interacts with its target. For instance, binding studies using isothermal titration calorimetry have shown that KRAS inhibitor-4 binds with high affinity (dissociation constant ranging from 10–40 nM) to various KRAS mutants .

Chemical Reactions Analysis

Reactions

The primary chemical reaction associated with KRAS inhibitor-4 involves its interaction with the KRAS protein. Upon binding, the inhibitor stabilizes the inactive form of KRAS, preventing nucleotide exchange and activation.

Technical Details

This process can be monitored using biochemical assays that measure changes in nucleotide binding or downstream signaling activity in cellular models expressing mutant KRAS . The kinetic parameters such as dissociation rates are also critical in understanding the efficiency of inhibition.

Mechanism of Action

Process

KRAS inhibitor-4 operates by selectively binding to the inactive GDP-bound state of KRAS. This binding prevents nucleotide exchange processes that would normally activate KRAS through guanosine triphosphate loading.

Data

Studies have demonstrated that this compound can effectively inhibit both wild-type and mutant forms of KRAS with an IC50 (half maximal inhibitory concentration) below 10 nM for certain variants . This potency indicates a robust mechanism for disrupting oncogenic signaling pathways driven by mutated KRAS.

Physical and Chemical Properties Analysis

Physical Properties

KRAS inhibitor-4 exhibits specific physical properties such as solubility profiles and stability under physiological conditions, which are essential for its efficacy as a therapeutic agent.

Chemical Properties

The chemical properties include its reactivity profile, stability in biological systems, and interaction dynamics with other cellular components. These properties are critical for determining its pharmacokinetics and pharmacodynamics in clinical settings .

Applications

Scientific Uses

KRAS inhibitor-4 has significant potential applications in cancer therapy, particularly for patients with tumors harboring specific KRAS mutations. Its ability to inhibit oncogenic signaling pathways makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer types .

KRAS Oncogene Biology and Therapeutic Imperative

KRAS Isoforms (4A/4B) and Mutational Landscape in Human Carcinogenesis

KRAS encodes two splice variants, KRAS4A and KRAS4B, which diverge in their C-terminal hypervariable regions (HVRs). KRAS4B is the predominant isoform in most tissues and contains a farnesylated CAAX motif with a polybasic lysine-rich sequence for membrane association. In contrast, KRAS4A undergoes palmitoylation and exhibits dual localization to plasma and endomembranes, enabling distinct signaling outputs [5] [6]. KRAS mutations occur in 25–30% of all human cancers, with highest frequencies in pancreatic ductal adenocarcinoma (PDAC, >90%), colorectal cancer (CRC, ∼40%), and non-small cell lung cancer (NSCLC, ∼30%) [1] [10]. Over 130 missense mutations cluster at codons 12, 13, 61, and 146, with tissue-specific prevalence:

  • G12D (29%) and G12V (23%) dominate in PDAC
  • G12C (15%) is most frequent in NSCLC (40% of KRAS-mutant cases)
  • G13D (7%) is enriched in CRC [2] [5].

Table 1: KRAS Mutation Distribution Across Major Cancers

Cancer TypeMutation PrevalenceMost Common Mutations
Pancreatic ductal adenocarcinoma (PDAC)>90%G12D (43%), G12V (32%), G12R (16%)
Non-small cell lung cancer (NSCLC)25–30%G12C (40%), G12V (23%), G12D (14%)
Colorectal cancer (CRC)40–50%G12D (42%), G13D (31%), G12V (18%)
Multiple myeloma20–25%Q61R, G12V, G13D

GTPase Cycle Dysregulation: Nucleotide Exchange and Hydrolysis Deficiencies in Mutant KRAS

Wild-type KRAS functions as a GTP/GDP-regulated binary switch. Guanine nucleotide exchange factors (GEFs, e.g., SOS1) promote GDP-to-GTP exchange, while GTPase-activating proteins (GAPs, e.g., NF1) accelerate GTP hydrolysis. Oncogenic mutations impair GAP-mediated hydrolysis or enhance nucleotide exchange, locking KRAS in a GTP-bound active state [5] [10]:

  • G12 mutations (e.g., G12C, G12V, G12D) sterically hinder catalytic arginine residues in GAPs, reducing hydrolysis by >1,000-fold. G12C retains near-wild-type intrinsic hydrolysis but resists GAP stimulation [5] [9].
  • G13D accelerates intrinsic nucleotide exchange by 2–3-fold, promoting rapid reactivation after hydrolysis [5] [6].
  • Q61 mutations disrupt the catalytic glutamine essential for GTP hydrolysis, causing profound hydrolysis deficiency [6] [10].

Table 2: Biochemical Deficiencies of Common KRAS Mutants

MutationGAP-Mediated HydrolysisIntrinsic HydrolysisNucleotide Exchange
Wild-typeNormalNormalNormal
G12CSeverely impairedPreservedUnchanged
G12DSeverely impairedReducedUnchanged
G13DModerately impairedReducedEnhanced (2–3×)
Q61LAbolishedAbolishedUnchanged

Downstream Effector Pathways: MAPK/ERK, PI3K/AKT/mTOR, and RALGDS Signaling Cascades

Activated KRAS-GTP recruits multiple effectors to drive oncogenesis:

  • MAPK/ERK cascade: KRAS directly binds RAF kinases (ARAF, BRAF, CRAF), initiating phosphorylation cascades through MEK and ERK. Activated ERK translocates to the nucleus, inducing transcription of proliferation genes (e.g., FOS, MYC) [1] [5].
  • PI3K/AKT/mTOR pathway: KRAS binds PI3K p110α, catalyzing PIP₂-to-PIP₃ conversion. PIP₃ recruits PDK1 and AKT, leading to mTOR activation and suppression of apoptosis. KRAS G12R exhibits impaired PI3K binding, explaining its prevalence in PDAC where MAPK dominates [5] [6].
  • RALGDS pathway: KRAS activates RALGEFs, promoting RAL GTPase-mediated cytoskeletal reorganization and vesicle trafficking. This pathway supports invasion and metastasis [6] [10].Effector engagement is mutation-specific: G12D and G12V strongly activate both MAPK and PI3K, while Q61H favors MAPK signaling [5].

Metabolic Reprogramming Induced by Oncogenic KRAS: Glycolysis, Glutaminolysis, and Macropinocytosis

KRAS mutations rewire cellular metabolism to support biosynthetic demands:

  • Glycolysis: KRAS upregulates glucose transporters (GLUT1) and glycolytic enzymes (HK2, LDHA), enhancing glucose uptake and lactate production even under normoxia (Warburg effect) [4] [8].
  • Glutaminolysis: KRAS-mutant cells increase glutamine uptake via SLC1A5 transporters and conversion to α-ketoglutarate (α-KG) by glutaminase (GLS1). α-KG replenishes TCA cycle intermediates for ATP and nucleotide synthesis [4] [8].
  • Macropinocytosis: KRAS promotes bulk uptake of extracellular proteins via macropinocytic cups. Lysosomal degradation of proteins provides amino acids (e.g., glutamine, serine) during nutrient scarcity [4] [5].In PDAC models, KRASG12V expression increases oxygen consumption (OXPHOS) and ATP production by 2–3-fold, with glutamine deprivation causing severe ATP depletion [4].

Properties

Product Name

KRAS inhibitor-4

IUPAC Name

1-[(2R)-4-[(6R,7R)-7-(5-chloro-6-methyl-1H-indazol-4-yl)-2-[3-(dimethylamino)azetidin-1-yl]-6-methyl-5,6,7,8-tetrahydroquinazolin-4-yl]-2-methylpiperazin-1-yl]prop-2-en-1-one

Molecular Formula

C30H39ClN8O

Molecular Weight

563.1 g/mol

InChI

InChI=1S/C30H39ClN8O/c1-7-26(40)39-9-8-37(14-19(39)4)29-22-10-17(2)21(27-23-13-32-35-25(23)11-18(3)28(27)31)12-24(22)33-30(34-29)38-15-20(16-38)36(5)6/h7,11,13,17,19-21H,1,8-10,12,14-16H2,2-6H3,(H,32,35)/t17-,19-,21-/m1/s1

InChI Key

LFJQRYJTQCRQSF-YFVAEKQCSA-N

Canonical SMILES

CC1CC2=C(CC1C3=C(C(=CC4=C3C=NN4)C)Cl)N=C(N=C2N5CCN(C(C5)C)C(=O)C=C)N6CC(C6)N(C)C

Isomeric SMILES

C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC4=C3C=NN4)C)Cl)N=C(N=C2N5CCN([C@@H](C5)C)C(=O)C=C)N6CC(C6)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.